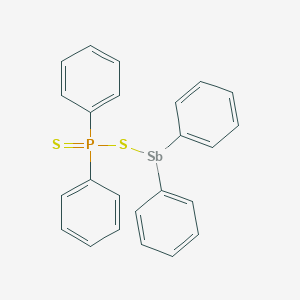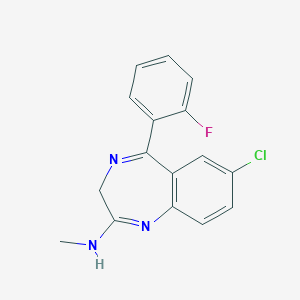
7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine
Overview
Description
“7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine” is a benzodiazepine derivative . It is also known as Midazolam Impurity E . The molecular formula is C16 H15 Cl F N3 and the molecular weight is 303.76 .
Synthesis Analysis
Midazolam and its analogues, which include “7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine”, have been synthesized using isocyanide reagents . The process involves one-pot condensation of benzodiazepines with mono-anion of tosylmethyl isocyanide or ethyl isocyanoacetate under mild conditions .
Molecular Structure Analysis
The molecular structure of “7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine” is based on the molecular formula C16 H15 Cl F N3 .
Chemical Reactions Analysis
While specific chemical reactions involving “7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine” are not detailed in the search results, benzodiazepines in general are known to undergo various reactions .
Scientific Research Applications
Imaging Benzodiazepine Receptors : [11C]fludiazepam, a derivative of this compound, is used as a tracer for imaging benzodiazepine receptors in vivo. It shows high brain uptake and rapid blood clearance, making it effective for this purpose (Ishiwata et al., 1988).
Potential Pharmacological Applications : A study synthesized new derivatives of this benzodiazepine, indicating their potential pharmaceutical applications (Cortés et al., 2001).
Anticonvulsant Activity : Substituted triazolo [4,3-a][1,4] benzodiazepine derivatives have shown excellent anticonvulsant activity, potentially surpassing diazepam as a standard drug in this category (Narayana et al., 2006).
Metabolite Study in Rats : Research on chlordiazepoxide metabolites in rats revealed the presence of a hydroxyl function in the C-5 phenyl ring, which could influence its pharmacological properties (Schwartz et al., 1968).
Antidepressant Drug Applications : Chlordiazepoxide hydrochloride, related to this compound, has shown promising anxiety-relieving effects as an antidepressant drug with a low risk of toxic manifestations (Kaelbling & Conrad, 1960).
Photodecomposition Studies : The compound's susceptibility to photodecomposition under UV light, resulting in various intermediates, suggests therapeutic applications for the derived compounds (Cornelissen et al., 1979).
Solubility Studies : The solubility of this class of benzodiazepines in different solvents like propane-1,2-diol has been studied, which is crucial for pharmaceutical formulations (Jouyban et al., 2010).
Safety And Hazards
properties
IUPAC Name |
7-chloro-5-(2-fluorophenyl)-N-methyl-1,3-dihydro-1,4-benzodiazepin-2-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3/c1-19-15-9-20-16(11-4-2-3-5-13(11)18)12-8-10(17)6-7-14(12)21-15/h2-8H,9H2,1H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBIKXSRZGPORM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1CN=C(C2=C(N1)C=CC(=C2)Cl)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40574275 | |
| Record name | 7-Chloro-5-(2-fluorophenyl)-N-methyl-3H-1,4-benzodiazepin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40574275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine | |
CAS RN |
59467-61-7 | |
| Record name | 7-Chloro-5-(2-fluorophenyl)-N-methyl-3H-1,4-benzodiazepin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40574275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

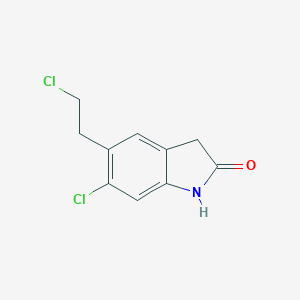
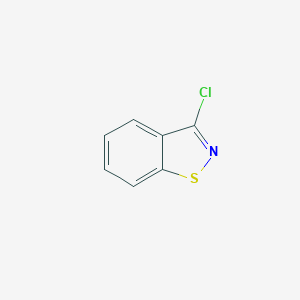
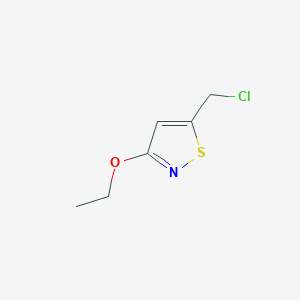
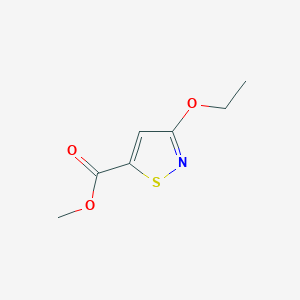
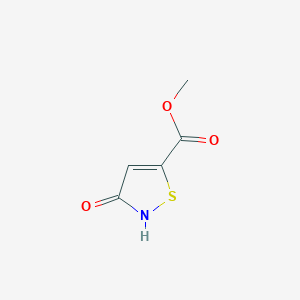
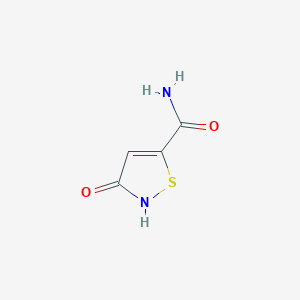
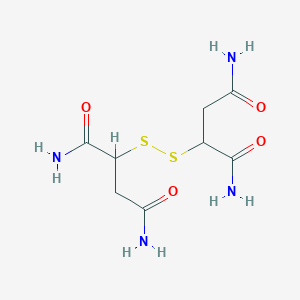
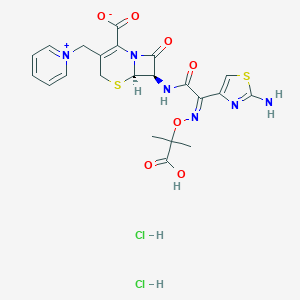
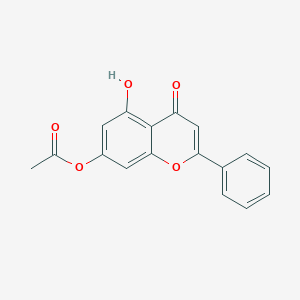
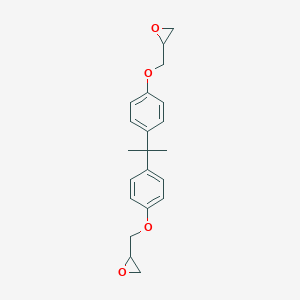

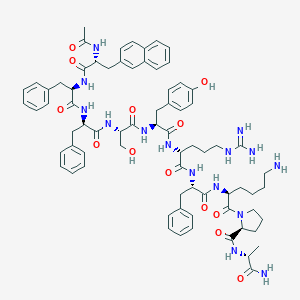
![6-Methyl-2-(p-tolylamino)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B19394.png)
